molecular formula C10H7F3N2 B1329844 1-(4-Trifluoromethylphenyl)imidazole CAS No. 25371-98-6

1-(4-Trifluoromethylphenyl)imidazole

Cat. No. B1329844
CAS RN: 25371-98-6
M. Wt: 212.17 g/mol
InChI Key: FUJKJTAYTFLIDA-UHFFFAOYSA-N
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Description

1-(4-Trifluoromethylphenyl)imidazole is a derivative of imidazole, a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions. The presence of the trifluoromethyl group at the para position of the phenyl ring likely influences the electronic properties of the molecule, potentially affecting its reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, a divergent and regioselective synthesis approach has been developed for 1,2,4- and 1,2,5-trisubstituted imidazoles, starting from a common intermediate . Although the paper does not specifically mention 1-(4-Trifluoromethylphenyl)imidazole, the general methodology could potentially be adapted for its synthesis by incorporating a 4-trifluoromethylphenyl group through a Suzuki coupling reaction.

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be elucidated using techniques such as NMR, Mass, IR spectroscopy, and X-ray crystallography . For example, the structure of a related compound, 2-(4-bromophenyl)-1-(3-fluoro-4-methylphenyl)-4,5-diphenyl-1H-imidazole, was characterized using these methods, providing insights into the geometric parameters and intermolecular interactions within the crystal structure . Similar analytical techniques could be employed to determine the molecular structure of 1-(4-Trifluoromethylphenyl)imidazole.

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions, including N-alkylation, nucleophilic substitution, and rearrangements. For example, the reaction of 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones with triethylamine can lead to the formation of imidazo[1,2-a]pyridines and indoles . While this paper does not directly discuss 1-(4-Trifluoromethylphenyl)imidazole, it highlights the reactivity of imidazole derivatives under basic conditions, which could be relevant for further functionalization of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can be influenced by substituents on the imidazole ring. For instance, the introduction of electron-withdrawing groups such as trifluoromethyl can affect the compound's acidity, basicity, and overall reactivity. The molecular electrostatic surface analysis of a related imidazole derivative revealed that positive potential is concentrated on the nitrogen atoms of the imidazole ring . This information could be indicative of the reactivity patterns of 1-(4-Trifluoromethylphenyl)imidazole, particularly in interactions with biological targets or in catalytic processes.

Scientific Research Applications

Antinociceptive Properties

1-(2-trifluoromethylphenyl)imidazole (TRIM), a derivative of 1-(4-Trifluoromethylphenyl)imidazole, has been identified as a potent inhibitor of neuronal nitric oxide synthase, exhibiting antinociceptive activities in mice. This suggests its potential use in investigating the biological roles of nitric oxide within the central nervous system (Handy et al., 1995).

Corrosion Inhibition

Imidazole derivatives have been explored for their effectiveness in inhibiting corrosion of metals. For instance, specific imidazole derivatives showed significant corrosion inhibition efficacy on mild steel in acidic solutions, suggesting potential applications in metal protection and preservation (Prashanth et al., 2021).

Electroluminescent Properties

Certain derivatives, such as 1-(4-trifluoromethylphenyl)-2-(4′-(1,4,5-triphenyl-1H-imidazole-2-yl)-[1,1′-biphenyl]-4-yl)-1H-phenanthro[9,10-d]imidazole, have been designed for their electroluminescent properties. These compounds have shown potential in electronic and lighting applications due to their stable deep-blue emission (Wang et al., 2018).

Pharmacological Evaluation

Imidazole derivatives have been evaluated for their potential as ligands for the estrogen receptor and as cytotoxic inhibitors of cyclooxygenase enzymes. This indicates their possible role in cancer therapy and other medicinal applications (Wiglenda et al., 2005).

Biological Activities

Imidazole compounds are recognized for their extensive biological activities, including antimicrobial and anticancer activities. Their structural diversity and reactivity make them significant in medicinal chemistry (Ramanathan, 2017).

Broad Bioactivities in Medicinal Chemistry

Imidazole-based compounds exhibit broad bioactivities, binding with various enzymes and receptors due to their electron-rich characteristics. They have been used in treating diseases and have shown significant therapeutic potency (Zhang et al., 2014).

Corrosion Inhibition in Acid Medium

Further studies on imidazole derivatives have demonstrated their utility in inhibiting the corrosion of carbon steel in acidic environments, providing insights into their industrial applications (Costa et al., 2021).

High-Temperature Proton-Conducting Polymer Electrolyte

Imidazole derivatives have been used as additives in polybenzimidazole equilibrated with phosphoric acid, forming a high-temperature proton-conducting polymer electrolyte, relevant in fuel cell technology (Schechter & Savinell, 2002).

Safety And Hazards

When handling 1-(4-Trifluoromethylphenyl)imidazole, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Adequate ventilation should be ensured, and all sources of ignition should be removed .

Future Directions

Imidazole-based compounds, including 1-(4-Trifluoromethylphenyl)imidazole, have shown promising pharmacological effects, particularly as anticancer, anti-microbial, and anti-inflammatory agents, with a great potential for treating various human diseases . The research and development of imidazole-based drugs is an increasingly active and attractive topic of medicinal chemistry . This suggests that there is infinite potentiality for future research in this area .

properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)8-1-3-9(4-2-8)15-6-5-14-7-15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUJKJTAYTFLIDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60180019
Record name 1-(4-Trifluoromethylphenyl)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60180019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Trifluoromethylphenyl)imidazole

CAS RN

25371-98-6
Record name 1-(4-Trifluoromethylphenyl)imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025371986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Trifluoromethylphenyl)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60180019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 25371-98-6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
CFR Mackenzie, L Zhang, DB Cordes… - Advanced Optical …, 2023 - Wiley Online Library
Four new deep‐blue‐emitting iridium(III) NHC complexes containing sterically demanding ligands are synthesized. The four complexes show bright, deep‐blue emission, with emission …
Number of citations: 2 onlinelibrary.wiley.com
JL Romine, SW Martin, VK Gribkoff… - Journal of medicinal …, 2002 - ACS Publications
A series of diphenyl-substituted heterocycles were synthesized and evaluated by electrophysiological techniques as openers of the cloned mammalian large-conductance, Ca 2+ -…
Number of citations: 63 pubs.acs.org
SC Vashishtha, EM Hawes, G McKay… - Drug metabolism and …, 2001 - ASPET
A series of eight 1-substituted imidazoles was investigated as model substrates for glucuronidation at an aromatic tertiary amine of polyaza heterocyclic ring systems. The human UDP-…
Number of citations: 26 dmd.aspetjournals.org
SC Vashishtha, EM Hawes, DJ McCann… - Drug metabolism and …, 2002 - ASPET
N-Glucuronidation at an aromatic tertiary amine of 5-membered polyaza ring systems was investigated for a model series of eight 1-substituted imidazoles in liver microsomes from five …
Number of citations: 26 dmd.aspetjournals.org
S Warsink, CMS van Aubel, JJ Weigand, ST Liu… - 2010 - Wiley Online Library
Heterobidentate N‐heterocyclic carbene‐picolyl ligands with various substitution patterns and their palladium(0) complexes have been synthesized in excellent yields via their …

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